molecular formula C19H20N4O3 B3694604 5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3694604
M. Wt: 352.4 g/mol
InChI Key: PKMHLZFDDAANHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrol-2-yl group linked to a dimethylaminophenyl group, which is further connected to a dimethylpyrimidine trione core. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 1H-pyrrole-2-carbaldehyde, followed by cyclization with 1,3-dimethylbarbituric acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrrol-2-yl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminophenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrol-2-yl group.

    Reduction: Reduced forms of the dimethylaminophenyl group.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism by which 5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interactions with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to downstream effects. For example, in biological systems, it may interact with cellular receptors or enzymes involved in signal transduction pathways, thereby modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-dimethylaminophenyl)-1,3-cyclohexanedione
  • 1-(4-dimethylaminophenyl)ethanone
  • 5-(4-methoxyphenyl)-1,3-cyclohexanedione

Uniqueness

Compared to similar compounds, 5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of a pyrrol-2-yl group and a dimethylpyrimidine trione core

Properties

IUPAC Name

5-[[1-[4-(dimethylamino)phenyl]pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-20(2)13-7-9-14(10-8-13)23-11-5-6-15(23)12-16-17(24)21(3)19(26)22(4)18(16)25/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMHLZFDDAANHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)N(C)C)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.